Delta 9,11-canrenone

Catalog No.
S1529902
CAS No.
95716-71-5
M.F
C22H26O3
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Delta 9,11-canrenone

CAS Number

95716-71-5

Product Name

Delta 9,11-canrenone

IUPAC Name

(8S,10R,13S,14S,17R)-10,13-dimethylspiro[2,8,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

Molecular Formula

C22H26O3

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C22H26O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,6,13,16,18H,5,7-12H2,1-2H3/t16-,18+,20+,21+,22-/m1/s1

InChI Key

MCNZISFQKMPWRJ-DOYHNPMNSA-N

SMILES

CC12CCC(=O)C=C1C=CC3C2=CCC4(C3CCC45CCC(=O)O5)C

Synonyms

17β-Hydroxy-4,6,9(11)-trien-3-one 21-carboxylic Acid γ-Lactone; Δ9-11-Canrenone

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2=CCC4(C3CCC45CCC(=O)O5)C

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=C[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C
  • Chemical Properties

    Studies have focused on characterizing the basic properties of Delta-9,11-canrenone. This includes its chemical formula (C22H26O3) [], physical appearance (white crystalline powder), boiling point, density, solubility, and recommended storage conditions [].

  • Availability for Research

Delta 9,11-canrenone is a synthetic steroid compound with the molecular formula C22H26O3 and a molecular weight of 338.4 g/mol. It is characterized by a complex spirocyclic structure, specifically designated as (8S,10R,13S,14S,17R)-10,13-dimethylspiro[2,8,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione. This compound is known for its white crystalline appearance and has been studied for various biological activities and potential applications in medicine and pharmacology .

There is no current research available on the mechanism of action of Delta-9,11-canrenone.

  • As with any unknown compound, it is advisable to handle Delta-9,11-canrenone with caution in a research setting.
  • Standard laboratory safety practices should be followed, including wearing gloves, eye protection, and working in a fume hood.
  • Specific information on its toxicity, flammability, or reactivity is not available.
Typical of steroid compounds. Notably, it can undergo epoxidation, leading to the formation of 9,11-epoxy steroids. This reaction is significant in synthesizing various steroid derivatives and intermediates that may possess unique biological activities . Additionally, it can be involved in bioconversion processes that modify its structure for enhanced activity or specificity .

The biological activity of Delta 9,11-canrenone is primarily linked to its role as an antimineralocorticoid. It exhibits properties similar to spironolactone but with variations in potency. Research indicates that it can inhibit steroidogenic enzymes such as 11β-hydroxylase and cholesterol side-chain cleavage enzyme. Its effects include diuretic activity and potential applications in managing conditions like hypertension and heart failure by antagonizing mineralocorticoid receptors . Furthermore, Delta 9,11-canrenone has shown promise in counteracting fibrotic effects in vascular tissues influenced by marinobufagenin .

The synthesis of Delta 9,11-canrenone can be achieved through several methods:

  • Chemical Synthesis: Traditional organic synthesis techniques involving the modification of precursor steroids.
  • Bioconversion: Utilizing microorganisms to convert canrenone or related compounds into Delta 9,11-canrenone through hydroxylation processes .
  • Epoxidation Reactions: Employing reagents that facilitate the formation of epoxide groups on the steroid backbone .

Delta 9,11-canrenone finds applications primarily in the pharmaceutical industry:

  • Antihypertensive Agents: Used to manage high blood pressure by blocking mineralocorticoid receptors.
  • Diuretics: Employed in formulations aimed at promoting fluid excretion.
  • Research: Investigated for its potential effects on vascular health and fibrosis management .

Studies have highlighted the interactions of Delta 9,11-canrenone with various biological systems:

  • It has been shown to antagonize the effects of marinobufagenin on Na/K-ATPase activity in vascular tissues.
  • Research indicates a complex interplay between its pharmacological effects and signaling pathways involved in vascular remodeling and fibrosis .

Delta 9,11-canrenone shares structural similarities with several other steroid compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey CharacteristicsUnique Features
CanrenoneC21H28O4Active metabolite of spironolactoneLess potent as an antimineralocorticoid compared to Delta 9,11-canrenone
SpironolactoneC24H32O4SPotent antimineralocorticoidMore effective as an antiandrogen
EplerenoneC21H24O3Selective aldosterone receptor antagonistMore selective than Delta 9,11-canrenone
DexamethasoneC22H29FO5Anti-inflammatory glucocorticoidDifferent mechanism of action

Delta 9,11-canrenone is unique due to its specific structural modifications that enhance its biological activity while retaining some properties shared with these related compounds.

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Wikipedia

Delta-9,11-Canrenone

Dates

Last modified: 08-15-2023

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